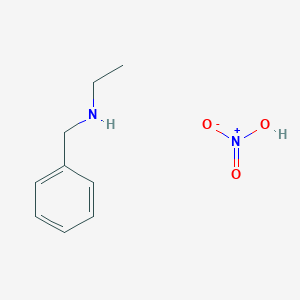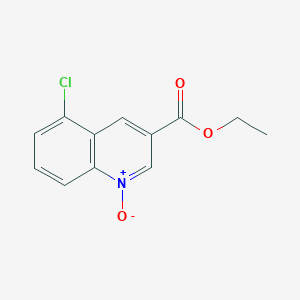![molecular formula C20H23F2N3O2 B14195555 N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide CAS No. 923024-69-5](/img/structure/B14195555.png)
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide: is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of a difluorophenyl group, a methoxyphenyl group, and a piperazine ring. This compound is of interest in various fields of research due to its potential biological activities and applications.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile: is another synthetic organic compound that features a chlorophenyl group and a hydrazinylidene moiety
Vorbereitungsmethoden
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
-
Synthetic Routes and Reaction Conditions
- The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with 3-(4-(3-methoxyphenyl)piperazin-1-yl)propanoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
- The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere at room temperature or slightly elevated temperatures.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
-
Synthetic Routes and Reaction Conditions
- This compound can be synthesized by the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.
- The hydrazone is then reacted with malononitrile under basic conditions to yield the final product.
-
Industrial Production Methods
- Industrial production may involve batch or continuous processes with careful control of reaction parameters to ensure high yield and purity. Solvent selection and purification steps are critical to the overall process.
Analyse Chemischer Reaktionen
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
-
Types of Reactions
- This compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
- Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
-
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
-
Types of Reactions
- This compound can undergo condensation reactions, cyclization, and substitution reactions.
- Common reagents include acids, bases, and various nucleophiles.
-
Major Products
- The major products include heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
- This compound is studied for its potential pharmacological activities, including its role as a ligand for various receptors.
- It is also investigated for its potential use in drug development and as a chemical probe in biological studies.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
- This compound is explored for its applications in medicinal chemistry, particularly as a precursor for the synthesis of bioactive molecules.
- It is also studied for its potential use in materials science, including the development of novel polymers and advanced materials.
Wirkmechanismus
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
- The mechanism of action involves binding to specific receptors or enzymes, leading to modulation of biological pathways.
- Molecular targets and pathways include neurotransmitter receptors and signaling cascades involved in various physiological processes.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
- The mechanism of action may involve interaction with nucleophilic sites in biological molecules, leading to the formation of covalent adducts.
- Pathways involved include enzyme inhibition and modulation of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
- Compared to similar compounds, this compound may exhibit unique binding affinities and selectivities for its molecular targets.
- Similar compounds include other piperazine derivatives with varying substituents on the phenyl rings.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
- This compound may have distinct reactivity and applications compared to other hydrazinylidene derivatives.
- Similar compounds include other hydrazones and nitriles with different substituents on the aromatic ring.
Eigenschaften
CAS-Nummer |
923024-69-5 |
|---|---|
Molekularformel |
C20H23F2N3O2 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C20H23F2N3O2/c1-27-17-4-2-3-16(14-17)25-11-9-24(10-12-25)8-7-20(26)23-19-6-5-15(21)13-18(19)22/h2-6,13-14H,7-12H2,1H3,(H,23,26) |
InChI-Schlüssel |
KZFDPAVQUPZYMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCC(=O)NC3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-](/img/structure/B14195496.png)
![8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B14195499.png)
![Bicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B14195502.png)
![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14195509.png)
![5,6-Bis[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14195516.png)
![Methanone, [3-iodo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14195518.png)

![6-Chloro-5-hydroxy-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14195527.png)




